2-Propylhexanoic Acid Methyl Ester-d3
Description
Chemical Identity and Nomenclature
This compound exhibits a well-defined chemical structure characterized by its molecular formula C10D3H17O2 and molecular weight of 175.283 atomic mass units. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with its formal designation being trideuteriomethyl 2-propylhexanoate. This nomenclature explicitly indicates the presence of three deuterium atoms incorporated into the methyl ester functional group, distinguishing it from its non-deuterated analog which possesses the molecular formula C10H20O2 and molecular weight of 172.26 grams per mole.
The structural configuration of this compound features a hexanoic acid backbone with a propyl substituent positioned at the second carbon atom, coupled with a deuterated methyl ester group. The compound's chemical structure can be represented through its Simplified Molecular Input Line Entry System notation as [2H]C([2H])([2H])OC(=O)C(CCC)CCCC, which clearly delineates the deuterium substitution pattern. The International Chemical Identifier string for this compound is InChI=1S/C10H20O2/c1-4-6-8-9(7-5-2)10(11)12-3/h9H,4-8H2,1-3H3/i3D3, providing a standardized representation of its molecular structure and isotopic composition.
| Chemical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10D3H17O2 | |
| Molecular Weight | 175.283 g/mol | |
| IUPAC Name | trideuteriomethyl 2-propylhexanoate | |
| Accurate Mass | 175.165 Da | |
| Product Format | Neat |
Historical Development Context
The development of deuterated analogs of organic compounds emerged as a critical advancement in analytical chemistry during the latter half of the twentieth century, driven by the need for more precise and reliable analytical methodologies. While specific historical documentation regarding the initial synthesis of this compound remains limited in the available literature, the compound represents part of a broader evolutionary trend in isotopic labeling techniques that gained prominence with the advancement of mass spectrometry and nuclear magnetic resonance spectroscopy technologies. The systematic incorporation of deuterium isotopes into organic molecules became increasingly important as researchers recognized the unique analytical advantages provided by isotopic labeling, particularly in pharmaceutical research and metabolic studies.
The synthesis methodologies for deuterated esters typically evolved from conventional esterification reactions, with modifications to ensure isotopic integrity throughout the reaction process. These synthetic approaches required stringent control to prevent isotopic exchange that could compromise the deuterium labeling, leading to the development of specialized reaction conditions and catalytic systems. The production of this compound follows established protocols for deuterated ester synthesis, involving the reaction of 2-propylhexanoic acid with trideuteriomethanol under carefully controlled conditions to maintain the deuterium content.
In metabolic research, this compound facilitates the identification and quantification of metabolic products through its use as an isotopically labeled reference compound. Studies have demonstrated that valproic acid undergoes extensive metabolism in human subjects, producing various metabolites including 2-propyl-4-ketopentanoic acid and dicarboxylic acid derivatives. The incorporation of deuterated standards enables researchers to accurately measure these metabolites by providing reference retention times and characteristic mass spectral patterns that facilitate compound identification and quantitative analysis.
Current pharmaceutical research applications extend to drug development programs where this compound serves as a tool for bioavailability and bioequivalence studies. The compound's isotopic labeling allows for simultaneous administration of labeled and unlabeled forms, enabling researchers to distinguish between different formulations or administration routes while monitoring pharmacokinetic parameters. This approach provides valuable insights into drug absorption characteristics and formulation performance without the need for separate study protocols.
Analytical method development represents another significant area of current research application, with laboratories worldwide utilizing this compound to optimize chromatographic separation conditions and mass spectrometric detection parameters. The compound's well-characterized behavior in various analytical systems makes it an ideal candidate for method validation studies and inter-laboratory comparison exercises. Research continues to explore novel applications of this deuterated standard in emerging analytical technologies, including high-resolution mass spectrometry and multi-dimensional chromatographic separations.
| Research Application Area | Methodology | Key Research Outcomes |
|---|---|---|
| Pharmacokinetic Studies | Liquid Chromatography-Mass Spectrometry | Enhanced Bioavailability Measurements |
| Metabolic Research | Isotopic Tracking Analysis | Improved Metabolite Identification |
| Drug Development | Bioequivalence Testing | Optimized Formulation Assessment |
| Method Validation | Inter-laboratory Studies | Standardized Analytical Protocols |
Properties
Molecular Formula |
C₁₀H₁₇D₃O₂ |
|---|---|
Molecular Weight |
175.28 |
Synonyms |
4-Octanecarboxylic Acid Methyl Ester-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a) 2-Propylhexanoic Acid Ethyl Ester (CAS 161011-36-5)
- Structure : Differs by the ester group (ethyl instead of methyl).
- Properties : Higher molecular weight (186.30 g/mol) and increased hydrophobicity compared to the methyl ester.
- Applications : Used in organic synthesis and flavoring agents, but lacks isotopic labeling for analytical standardization .
b) (E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3 (CAS TR-P838417)
- Structure: Contains an unsaturated α,β-unsaturated ester moiety (pentenoic acid backbone) versus the saturated hexanoic acid chain in 2-propylhexanoic acid methyl ester-d3.
- Properties : The double bond introduces polarity and reactivity, making it suitable for studying metabolic pathways involving unsaturated fatty acids. The deuterated version is priced at €1,136.00/25 mg, reflecting the cost of isotopic labeling .
c) Fumaric Acid Monomethyl Ester-d3 (CAS 1616345-41-5)
- Structure : A deuterated dicarboxylic acid ester with a conjugated double bond system.
- Properties : Higher polarity due to the carboxylic acid group, with a molecular weight of 133.12 g/mol. Requires storage at -20°C, similar to other deuterated esters .
Physicochemical Properties
Isotopic vs. Non-Isotopic Analogs
- Deuterated Compounds: Advantages: Improved detection sensitivity in LC-MS/MS due to minimal matrix effects . Limitations: Higher synthesis costs (e.g., €1,136.00/25 mg for (E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3) and stringent storage requirements (e.g., -20°C for fumaric acid monomethyl ester-d3) .
- Non-Deuterated Compounds: Advantages: Cost-effective for bulk industrial applications (e.g., $245.00/100 mg for 2-propylhexanoic acid methyl ester) . Limitations: Unsuitable for precise quantitative analysis due to isotopic interference .
Preparation Methods
Reaction Mechanism and Reagents
The Fischer esterification method involves the acid-catalyzed reaction between 2-propylhexanoic acid and deuterated methanol (CD3OH). Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically employed as the catalyst, facilitating protonation of the carboxylic acid and subsequent nucleophilic attack by CD3OH. The reaction proceeds via a reversible mechanism, necessitating excess CD3OH or removal of water to drive completion.
Synthetic Procedure
In a representative protocol, 2-propylhexanoic acid (1.0 equiv) is combined with CD3OH (5.0 equiv) and concentrated H2SO4 (0.1 equiv) under reflux at 80–100°C for 12–24 hours. The crude product is purified via distillation or chromatography to yield methyl-d3-2-propylhexanoate. Isotopic purity (>98% D) is confirmed by NMR and mass spectrometry.
Table 1: Key Parameters for Fischer Esterification
Advantages and Limitations
This method offers simplicity and compatibility with common laboratory setups. However, the equilibrium nature of the reaction limits yields, and the use of strong acids may degrade acid-sensitive substrates. Additionally, CD3OH must be synthesized separately, often via deuterium exchange between methanol-d4 (CD3OD) and water.
Alkylation Using Trideuteromethyl Reagents
Nucleophilic Alkylation with CD3I
Alkylation of 2-propylhexanoate salts with trideuteromethyl iodide (CD3I) provides a direct route to the deuterated ester. The carboxylate anion, generated by deprotonating 2-propylhexanoic acid with NaH or KOH, undergoes SN2 substitution with CD3I in polar aprotic solvents like dimethylformamide (DMF).
Synthetic Procedure
A mixture of 2-propylhexanoic acid (1.0 equiv) and NaH (1.2 equiv) in DMF is stirred at 0°C for 30 minutes. CD3I (1.5 equiv) is added dropwise, and the reaction is heated to 60°C for 6 hours. Quenching with ice water followed by extraction yields the crude product, which is purified via fractional distillation.
Table 2: Alkylation Reaction Conditions
Scope and Challenges
While this method avoids equilibrium limitations, CD3I’s high cost and moisture sensitivity pose practical challenges. Competing elimination reactions may reduce yields in sterically hindered systems.
Solid-Phase Synthesis Approaches
Resin-Bound Esterification
Solid-phase synthesis, as described in patent US6710208B2, immobilizes 2-propylhexanoic acid on a polystyrene resin functionalized with hydroxyl groups. Activation with carbodiimides enables coupling with CD3OH, followed by cleavage to release the deuterated ester.
Procedure Overview
Merits and Drawbacks
This method simplifies purification and scales efficiently. However, the need for specialized resins and reagents increases costs, making it less accessible for routine synthesis.
Isotopic Exchange Methods
Post-Synthesis Deuteration
Isotopic exchange involves treating non-deuterated methyl 2-propylhexanoate with D2O in the presence of Pd/C or Rh catalysts. Hydrogen-deuterium exchange occurs preferentially at the methyl group due to its higher lability.
Reaction Conditions
Practical Considerations
While avoiding pre-synthesized CD3 reagents, this method rarely achieves full deuteration and risks side reactions at other positions.
Analysis and Optimization of Methods
Yield and Purity Comparison
| Method | Yield (%) | Isotopic Purity (%) | Cost Efficiency |
|---|---|---|---|
| Fischer Esterification | 70–85 | >98 | Moderate |
| Alkylation | 60–75 | >95 | Low |
| Solid-Phase | 70–80 | >99 | High |
| Isotopic Exchange | 50–60 | 85–90 | Moderate |
Q & A
Basic Research Questions
Q. How can researchers ensure the purity of 2-Propylhexanoic Acid Methyl Ester-d3 during synthesis and characterization?
- Methodological Answer : Purity verification requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect isotopic impurities and quantify purity levels.
- Gas Chromatography (GC) : Monitor reaction intermediates and byproducts .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
- Spill Management : Avoid water contamination; use inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Experimental Design :
- Stress Testing : Expose the compound to extreme pH, temperature, and light conditions to identify degradation pathways.
- Compatibility Testing : Assess interactions with solvents, acids, and bases to determine storage recommendations .
- Long-Term Stability : Monitor isotopic integrity over time using accelerated aging studies .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Approach :
- Variables : Test factors like temperature, catalyst concentration, and reaction time using a 2^k factorial design to identify significant interactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships to predict optimal yield and purity .
- Validation : Replicate experiments under predicted optimal conditions to confirm reproducibility .
Q. What methodologies address discrepancies in isotopic purity data across different analytical platforms?
- Data Reconciliation :
- Cross-Platform Calibration : Use certified reference materials (CRMs) to standardize instruments (e.g., LC-MS vs. GC-MS) .
- Error Analysis : Quantify measurement uncertainties using statistical tools (e.g., ANOVA) to resolve conflicts in deuterium enrichment levels .
- Interlaboratory Collaboration : Share protocols to harmonize data interpretation .
Q. How can researchers validate the environmental impact of this compound in ecotoxicological studies?
- Methodology :
- Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to assess toxicity thresholds .
- Degradation Studies : Monitor hydrolysis and photolysis rates under simulated environmental conditions .
- Regulatory Alignment : Align testing with OECD guidelines for chemical safety evaluation .
Q. What advanced techniques resolve challenges in scaling up this compound synthesis for preclinical studies?
- Scale-Up Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
